molecular formula C15H22Br2N2O2 B035248 Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy- CAS No. 101651-56-3

Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy-

Katalognummer: B035248
CAS-Nummer: 101651-56-3
Molekulargewicht: 422.15 g/mol
InChI-Schlüssel: WYAAUUXICVWPIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy- is a structurally complex acetanilide derivative. Its core structure consists of an acetanilide backbone (aniline with an acetyl group at the amino position) modified with a methoxy group at the 4'-position and a bis(2-bromoethyl)aminoethyl substituent at the 3'-position. This unique combination of functional groups distinguishes it from simpler acetanilide derivatives like paracetamol or phenacetin.

Vorbereitungsmethoden

Structural Analysis and Retrosynthetic Considerations

The target molecule consists of a 4'-methoxyacetanilide backbone substituted at the 3' position with a 2-(bis(2-bromoethyl)amino)ethyl group. Retrosynthetically, this structure can be dissected into three key components:

  • 4'-Methoxyacetanilide core : Derived from acetanilide via electrophilic aromatic substitution (EAS) or directed ortho-metalation.

  • Bis(2-bromoethyl)amine moiety : Introduced through alkylation or nucleophilic substitution reactions.

  • Ethylene linker : Connects the aromatic core to the tertiary amine, likely installed via Michael addition or alkylation.

The absence of direct literature on this compound necessitates extrapolation from related synthetic methodologies, particularly those involving bromoethylamine derivatives and methoxy-substituted acetanilides .

Synthesis of the 4'-Methoxyacetanilide Core

Electrophilic Methoxylation of Acetanilide

Methoxy group introduction typically proceeds via EAS using methylating agents. A documented approach involves:

  • Reagents : Acetanilide, dimethyl sulfate (Me₂SO₄), or methyl iodide (MeI) in the presence of a Lewis acid (e.g., AlCl₃) .

  • Conditions : Reaction at 50–80°C in polar aprotic solvents (e.g., DMF, DMSO).

  • Yield : ~70–85% for para-substitution, with minor ortho byproducts .

Directed Ortho-Metalation (DoM)

For regioselective 3'-substitution, a DoM strategy using a directing group (e.g., acetanilide’s carbonyl) can position subsequent functionalization:

  • Lithiation : Treat acetanilide with LDA (lithium diisopropylamide) at −78°C in THF.

  • Methoxy Introduction : Quench with trimethyl borate followed by oxidative workup .

  • Advantage : Higher regiocontrol compared to EAS.

Installation of the Ethylene-Bridged Bis(2-bromoethyl)amine Group

Sequential Alkylation of a Primary Amine

A plausible route involves:

  • Primary Amine Synthesis : Introduce a 3'-aminoethyl group via:

    • Mitsunobu Reaction : Using 2-aminoethanol, DIAD, and PPh₃ .

    • Reductive Amination : Condense acetanilide with ethylene diamine followed by selective reduction .

  • Bis-Alkylation with 1,2-Dibromoethane :

    • React the primary amine with excess 1,2-dibromoethane in the presence of K₂CO₃ in acetonitrile at 60°C .

    • Challenge : Over-alkylation to quaternary ammonium salts necessitates careful stoichiometry.

Use of Preformed Bis(2-bromoethyl)amine

Sourcing or synthesizing bis(2-bromoethyl)amine (CAS 73296-85-4) as a building block enables direct coupling:

  • Synthesis of Bis(2-bromoethyl)amine :

    • React ethylenediamine with 2 equivalents of HBr in acetic acid, followed by bromination with PBr₃ .

  • Coupling to 3'-Aminoethyl-4'-methoxyacetanilide :

    • Employ EDC/HOBt-mediated amide bond formation or Ullmann-type coupling for C–N bond formation .

Optimization and Industrial Considerations

Solvent and Catalyst Systems

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps, while toluene/water biphasic systems mitigate exotherms .

  • Catalysts : FeCl₃·6H₂O or FeSO₄·7H₂O (0.1–1.0 wt%) improve reaction rates in nitro reductions, as seen in analogous acetanilide syntheses .

Byproduct Management

  • Bromide Scavengers : AgNO₃ or ion-exchange resins minimize bromide interference in subsequent steps .

  • Recycling : Methanol and catalysts (e.g., FeCl₃) are recoverable via distillation and filtration, reducing waste .

Analytical Characterization

Critical analytical data for the target compound would include:

  • ¹H NMR : Expected signals at δ 2.03 (acetylmethyl), 3.78 (methoxy), 3.4–3.6 (ethylene linker), and 6.6–7.3 (aromatic protons) .

  • HPLC Purity : >98% using C18 columns with acetonitrile/water gradients.

  • Elemental Analysis : Confirm Br content (~32.1% theoretical for C₁₅H₂₁Br₂N₂O₂).

Comparative Methodologies

MethodAdvantagesLimitationsYield RangeSource
Sequential AlkylationUses commodity chemicalsRisk of over-alkylation50–65%
Preformed Amine CouplingHigher purity, fewer stepsRequires specialized amine synthesis70–80%
Reductive AminationMild conditions, good functional toleranceLimited to primary amine availability60–75%

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural and functional differences between the target compound and related acetanilide derivatives:

Compound Name Substituent at 4'-Position Key Additional Substituents Primary Applications Toxicity Profile
Target Compound Methoxy (-OCH₃) 3'-(2-(Bis(2-bromoethyl)amino)ethyl) Hypothesized: Alkylating agent Likely high (bromoethyl groups)
Acetanilide None None Stabilizer, perfume masking agent Moderate (NOAEL: 7 mg/kg/day)
Paracetamol (Acetaminophen) Hydroxyl (-OH) None Analgesic, antipyretic Low (safe therapeutic window)
Phenacetin Ethoxy (-OCH₂CH₃) None Former analgesic (discontinued) High (nephrotoxicity)
Nitrogen Mustards (e.g., Cyclophosphamide) N/A Bis(2-chloroethyl)amino groups Chemotherapy High (myelosuppression)

Functional Group Analysis

  • Methoxy Group (4'-Position): The methoxy group in the target compound is structurally analogous to phenacetin’s ethoxy group but smaller.
  • Bromoethyl groups are highly reactive, forming covalent bonds with DNA or proteins, which may confer cytotoxicity or genotoxicity .

Toxicity and Metabolism

  • Acetanilide: Metabolized to aniline and acetaminophen, with acetaminophen’s reprotoxic risks (e.g., testicular cancer in offspring) noted in animal studies .
  • Target Compound: The bromoethyl groups may generate reactive intermediates during metabolism, increasing toxicity risks compared to parent acetanilide. Its metabolites could include bromoethylamines or ethylene derivatives, which are known carcinogens .
  • Phenacetin: Withdrawn due to nephrotoxicity linked to its ethoxy group, underscoring how minor structural changes (e.g., methoxy vs. ethoxy) impact safety .

Biologische Aktivität

Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy- is a synthetic compound with a complex structure that combines an acetanilide core with a bis(2-bromoethyl)amino group. Its unique chemical properties suggest potential biological activities, particularly in therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : N-[3-[2-[bis(2-bromoethyl)amino]ethyl]-4-methoxyphenyl]acetamide
  • Molecular Formula : C15H22Br2N2O2
  • CAS Number : 56266-58-1

The presence of bromine atoms in its structure indicates potential reactivity, which may enhance its interactions with biological targets.

Acetanilide derivatives are primarily known for their analgesic and antipyretic properties. The specific mechanisms through which Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy- exerts its biological effects are not extensively documented; however, similar compounds have shown interactions with various biological systems:

  • Enzyme Interaction : Preliminary studies suggest that compounds with similar structures may interact with enzymes involved in pain and inflammation pathways. This interaction could lead to inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Cellular Uptake : The bromoethyl groups may facilitate cellular uptake and enhance the compound's bioavailability, potentially increasing its efficacy in therapeutic applications.

Table 1: Comparison of Similar Compounds

Compound NameChemical FormulaUnique Features
AcetanilideC8H9NOKnown analgesic
N-(2-Bromoethyl)-p-toluidineC10H12BrNContains bromoethyl group
Ethyl 4-(bromomethyl)benzoateC10H11BrO2Similar bromoalkyl group

This table highlights compounds with structural similarities that may provide insight into the biological activity of Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy-.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing brominated acetanilide derivatives?

Answer:
The synthesis of brominated acetanilide derivatives typically involves electrophilic aromatic substitution or alkylation reactions. A validated approach includes:

  • Bromination Protocol : Dissolve acetanilide in a 95% ethanol/acetic acid mixture, add NaBr, and cool to ≤5°C in an ice bath. Introduce NaOCl (from household bleach) dropwise under controlled conditions to avoid excessive exothermic reactions. Neutralize residual bromine with Na₂S₂O₃ and NaOH, followed by vacuum filtration and recrystallization (water or ethanol/water mixtures are optimal solvents) .
  • Critical Parameters : Maintain stoichiometric ratios (e.g., 7.4 mmol acetanilide : 8.3 mmol NaOCl), ice-bath temperature to suppress side reactions, and solvent polarity adjustments to enhance yield.

Q. Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., IR, NMR) for structurally complex acetanilide derivatives?

Answer:
Discrepancies in spectroscopic assignments often arise from conformational flexibility or overlapping signals. Methodological strategies include:

  • Multi-Technique Validation : Combine IR (amide-I band analysis at ~1660 cm⁻¹) with ¹H/¹³C NMR to cross-validate substituent effects. For example, methoxy groups show distinct δ 3.7–3.9 ppm (¹H) and δ 55–60 ppm (¹³C), while bromoethyl groups exhibit splitting patterns in aliphatic regions .
  • Computational Aids : Use density functional theory (DFT) simulations to predict vibrational modes and chemical shifts, aligning with experimental data. Adjust Lennard-Jones parameters for bromine atoms to improve accuracy .

Q. Basic: What purification techniques optimize yield and purity for acetanilide derivatives?

Answer:
Recrystallization is the gold standard for acetanilide derivatives:

  • Solvent Selection : Test solvents (water, 50% ethanol, 95% ethanol) via microscale solubility tests. For brominated derivatives, ethanol/water mixtures (1:1) often yield >85% recovery due to temperature-dependent solubility gradients .
  • Thermodynamic Considerations : Monitor melting point ranges (e.g., acetanilide derivatives typically melt at 110–135°C). A narrow range (<2°C) indicates high purity.

Q. Advanced: What strategies address discrepancies between predicted and experimental solubility of substituted acetanilides?

Answer:
Excess solubility (ln xE) deviations arise from inadequate parameterization of substituent effects (e.g., bromoethyl or methoxy groups):

  • Simulation Adjustments : Reparameterize electrostatic and Lennard-Jones terms for bromine atoms in molecular dynamics (MD) models. For example, overprediction of ln xE by ~1.5 log units in phenacetin analogs requires recalibrating ethoxy group interactions .
  • Experimental Validation : Measure solubility in binary solvent systems (e.g., water/ethanol) at 25–60°C and compare with COSMO-RS predictions to identify systematic errors .

Q. Basic: How should researchers assess the stability of bromoethyl-substituted acetanilides under experimental conditions?

Answer:
Stability profiling involves:

  • Thermal Analysis : Use differential scanning calorimetry (DSC) to detect decomposition exotherms. Derivatives with labile bromoethyl groups may degrade above 80°C.
  • Hydrolytic Stability : Incubate compounds in pH 7.4 buffer at 37°C for 24–72 hours, monitoring via HPLC for debromination or methoxy group cleavage .

Q. Advanced: How do bromoethyl and methoxy substituents modulate the pharmacological activity of acetanilide derivatives?

Answer:
Structure-activity relationship (SAR) studies suggest:

  • Bromoethyl Groups : Enhance alkylating activity, potentially targeting DNA crosslinking in anticancer applications. However, they may increase toxicity (e.g., reprotoxic risks linked to acetaminophen metabolites) .
  • Methoxy Groups : Improve metabolic stability by reducing cytochrome P450 oxidation. Compare with analogs like phenacetin, where ethoxy groups increase solubility but shorten half-life .

Q. Basic: What analytical methods confirm the structural integrity of acetanilide derivatives post-synthesis?

Answer:

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 60:40) to assess purity (>95% area).
  • Spectroscopy :
    • IR : Confirm amide C=O stretch at ~1660 cm⁻¹ and C-Br stretch at 550–600 cm⁻¹ .
    • NMR : Integrate methoxy (δ 3.8 ppm, singlet) and bromoethyl (δ 3.5–3.7 ppm, multiplet) proton signals .

Q. Advanced: How can researchers mitigate synthetic challenges in introducing bis(2-bromoethyl)amino groups?

Answer:

  • Alkylation Optimization : Use Schotten-Baumann conditions (e.g., 2-bromoethylamine hydrochloride with acetanilide in dichloromethane, 0°C, pH 10–12) to minimize polyalkylation.
  • Side Reaction Control : Add KI to catalyze bromide displacement and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Eigenschaften

IUPAC Name

N-[3-[2-[bis(2-bromoethyl)amino]ethyl]-4-methoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Br2N2O2/c1-12(20)18-14-3-4-15(21-2)13(11-14)5-8-19(9-6-16)10-7-17/h3-4,11H,5-10H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAAUUXICVWPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)CCN(CCBr)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40144093
Record name Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101651-56-3
Record name N-(3-(2-(Bis(2-bromoethyl)amino)ethyl)-4-methoxyphenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101651563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 3'-(2-(bis(2-bromoethyl)amino)ethyl)-4'-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-(2-(BIS(2-BROMOETHYL)AMINO)ETHYL)-4-METHOXYPHENYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W32FQ8W9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.